
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in the areas of medicinal chemistry, material science, and environmental science.
Applications De Recherche Scientifique
Anticancer Properties
- A study demonstrated the potential of oxadiazole derivatives as inhibitors of human SIRT2, a protein involved in cancer progression, particularly in hepatocellular carcinoma cells. These derivatives showed promise in inducing apoptosis (programmed cell death) in cancer cells, indicating their potential as cancer therapeutics (Dukanya et al., 2020).
Antimicrobial Activity
- Oxadiazole derivatives have shown effectiveness in inhibiting lipase and α-glucosidase enzymes, which can be relevant in the treatment of various diseases. For instance, certain synthesized oxadiazole compounds demonstrated significant inhibitory activity against these enzymes, suggesting their potential use in antimicrobial applications (Bekircan et al., 2015).
Nematocidal Activity
- Novel 1,2,4-oxadiazole derivatives were found to exhibit nematocidal activity against Bursaphelenchus xylophilus, a nematode causing damage in agriculture. These compounds showed higher efficacy than some commercial nematicides, highlighting their potential application in agricultural pest control (Liu et al., 2022).
Antifungal and Antibacterial Applications
- Several studies have synthesized oxadiazole derivatives with varying structures, which were tested for their antimicrobial properties. Some of these compounds showed significant antibacterial and antifungal activities, suggesting their potential use in treating infections (Rai et al., 2010).
Corrosion Inhibition
- Oxadiazoles have also been investigated as corrosion inhibitors. One study showed that a specific oxadiazole derivative acted as an effective inhibitor for mild steel corrosion in sulfuric acid medium, demonstrating its potential application in materials protection and engineering (Bouklah et al., 2006).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-19-13-8-4-11(5-9-13)15-17-14(18-20-15)10-2-6-12(16)7-3-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXSJHRAGHUBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



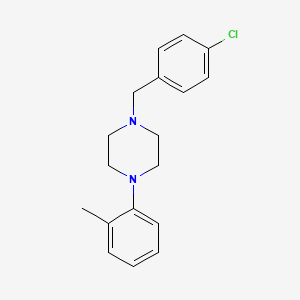
![3-bromo-N'-{[(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5709241.png)

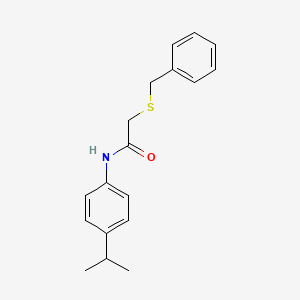

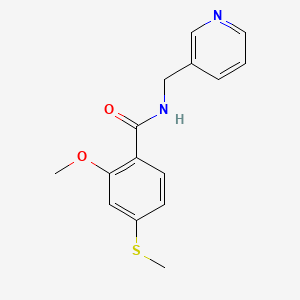
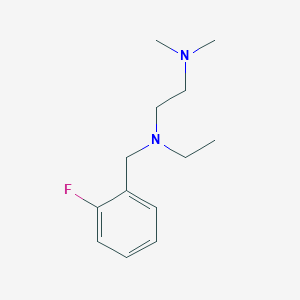

![ethyl {4-[(3-phenylpropanoyl)amino]phenyl}carbamate](/img/structure/B5709282.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5709293.png)

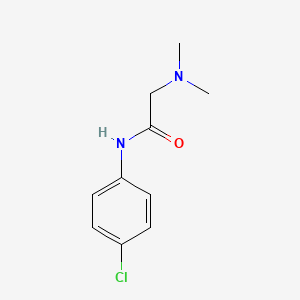

![2-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5709337.png)